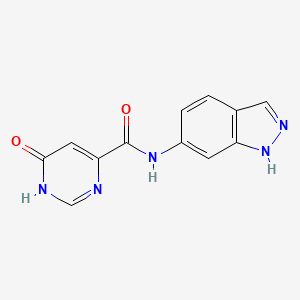
6-ヒドロキシ-N-(1H-インダゾール-6-イル)ピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C12H9N5O2 and a molecular weight of 255.237. The presence of both indazole and pyrimidine moieties in its structure contributes to its diverse biological activities and chemical reactivity.
科学的研究の応用
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Compounds containing indole and imidazole moieties, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets .
Mode of Action
The specific mode of action of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Indole and imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide The wide range of biological activities associated with indole and imidazole derivatives suggests that this compound could have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is not detailed in the search results. The effect of environmental factors on the action of a compound can be complex and is often specific to the particular compound and its biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine ring followed by the introduction of the indazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-hydroxy-4-pyrimidinecarboxylic acid with 1H-indazole-6-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide.
Pyrimidine Derivatives: Compounds like 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine.
Uniqueness
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is unique due to the combination of indazole and pyrimidine moieties in its structure. This dual presence enhances its biological activity and chemical versatility, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(1H-indazol-6-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11-4-10(13-6-14-11)12(19)16-8-2-1-7-5-15-17-9(7)3-8/h1-6H,(H,15,17)(H,16,19)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXBMUSOYQOONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=O)NC=N3)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
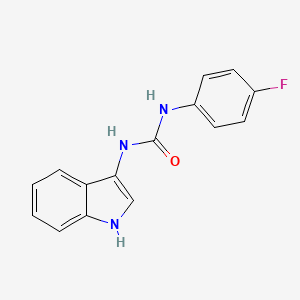
![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
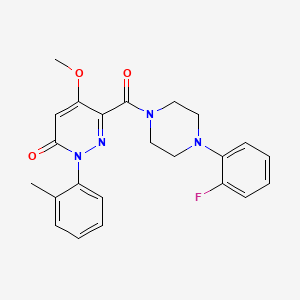
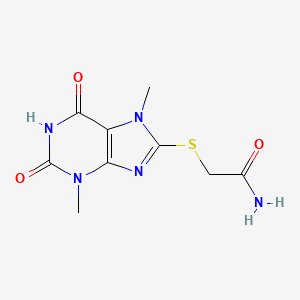
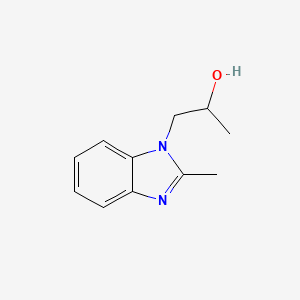

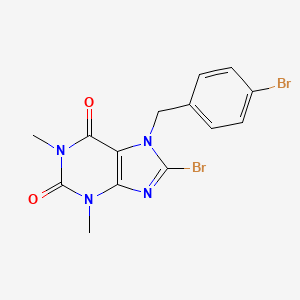
![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)
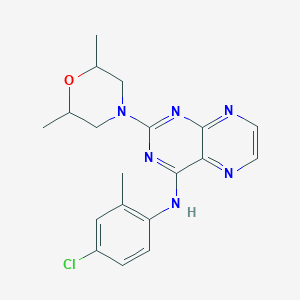
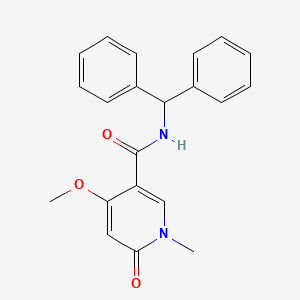
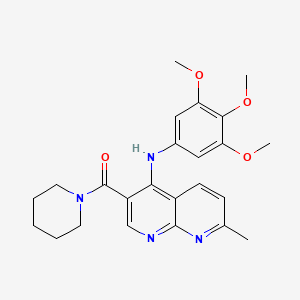
![7-ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2572248.png)
![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)
